molecular formula C20H26N2O3S2 B2893141 N-cycloheptyl-3-(N,4-dimethylphenylsulfonamido)thiophene-2-carboxamide CAS No. 1226440-98-7

N-cycloheptyl-3-(N,4-dimethylphenylsulfonamido)thiophene-2-carboxamide

Cat. No.: B2893141
CAS No.: 1226440-98-7
M. Wt: 406.56
InChI Key: ZHDRURYTTPOUDD-UHFFFAOYSA-N
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Description

“N-cycloheptyl-3-(N,4-dimethylphenylsulfonamido)thiophene-2-carboxamide” is a chemical compound. It is a derivative of thiophene, a five-membered heterocyclic compound that contains sulfur . Thiophene and its derivatives have been found in a number of FDA-approved drugs with various pharmacological activities .


Synthesis Analysis

The synthesis of thiophene derivatives has been described in the literature . An efficient and atom economic modification of a previously reported synthetic pathway to tetrasubstituted thiophenes is described . The previously published synthetic methodology involved a one pot procedure starting with ketene dithioacetal and an appropriate secondary amine, and subsequent reaction with Na 2 S and phenacyl bromide .


Molecular Structure Analysis

Thiophene is a five-membered heterocyclic compound that contains sulfur . It is considered to be a structural alert with formula C4H4S . The compound crystallized in the monoclinic crystal system and P2 1 space group with four molecules of the compound in the asymmetric unit .


Chemical Reactions Analysis

Thiophene derivatives are synthesized through various reactions . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Physical and Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Organic Synthesis and Chemical Properties

Thiophene derivatives, including those with sulfonamido groups, are significant in organic synthesis for their role in constructing complex molecules. For instance, dearomatising rearrangements of lithiated thiophenecarboxamides have been explored for synthesizing pyrrolinones, azepinones, or partially saturated azepinothiophenes, showcasing the versatility of thiophene derivatives in organic synthesis (Clayden et al., 2004). Such reactions highlight the potential for N-cycloheptyl-3-(N,4-dimethylphenylsulfonamido)thiophene-2-carboxamide to serve as a precursor or intermediate in synthesizing various heterocyclic compounds.

Material Science Applications

In material science, thiophene-based compounds have been studied for their electronic properties and potential use in electronic devices. The synthesis and study of sulfur-containing linkers and their inclusion in cyclodextrin dimers, for instance, suggest applications in developing novel materials with specific binding properties and electronic features (Yamamura et al., 1999). This research avenue might be applicable to this compound, exploring its potential in creating new materials or sensors.

Medicinal Chemistry and Drug Development

Sulfonamide compounds are known for their broad application in medicinal chemistry, including as antimicrobial agents. The exploration of thiophene sulfonamides for their antimicrobial activity, such as in the synthesis of thiophenyl pyrazoles and isoxazoles with potential antibacterial and antifungal effects, indicates the relevance of sulfonamide and thiophene moieties in developing new therapeutics (Sowmya et al., 2018). This suggests that this compound could be investigated for similar biological activities, contributing to the search for new drug candidates.

Mechanism of Action

While the specific mechanism of action for “N-cycloheptyl-3-(N,4-dimethylphenylsulfonamido)thiophene-2-carboxamide” is not available, similar compounds have been studied. For example, Lotilaner, a parasiticide that works against Demodex mites, is a non-competitive antagonist of the gamma-aminobutyric acid (GABA)-gated chloride channel (GABACl) selective for mites .

Safety and Hazards

While specific safety and hazards information for “N-cycloheptyl-3-(N,4-dimethylphenylsulfonamido)thiophene-2-carboxamide” is not available, similar compounds such as Thiophene-2-carboxamide have been classified under Hazard Category: H315-H319-H335 .

Future Directions

The future directions for “N-cycloheptyl-3-(N,4-dimethylphenylsulfonamido)thiophene-2-carboxamide” and similar compounds could involve further studies on their synthesis, properties, and potential applications . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Properties

IUPAC Name

N-cycloheptyl-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S2/c1-15-9-11-17(12-10-15)27(24,25)22(2)18-13-14-26-19(18)20(23)21-16-7-5-3-4-6-8-16/h9-14,16H,3-8H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDRURYTTPOUDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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